![molecular formula C13H16Cl3N3O3S B10965006 2-[4-(methylsulfonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10965006.png)
2-[4-(methylsulfonyl)piperazin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and an acetamide moiety attached to a trichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the piperazine ring, introduction of the methylsulfonyl group, and subsequent attachment of the acetamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce the acetamide moiety.
Ring opening of aziridines under the action of N-nucleophiles: This method is used to introduce the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted phenyl derivatives.
Scientific Research Applications
2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it selectively binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . This selective inhibition helps in reducing inflammation and pain without causing significant gastrointestinal side effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- **N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide.
- **N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide .
Uniqueness
2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit COX-2 while minimizing side effects makes it a valuable compound for therapeutic applications.
Properties
Molecular Formula |
C13H16Cl3N3O3S |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C13H16Cl3N3O3S/c1-23(21,22)19-4-2-18(3-5-19)8-13(20)17-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3,(H,17,20) |
InChI Key |
MCCBMANVQLIBSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


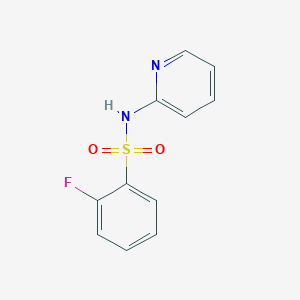
![N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964936.png)
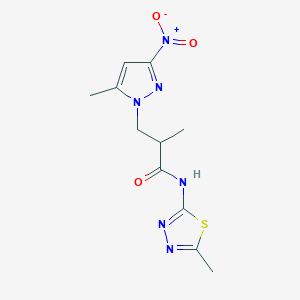
![Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964951.png)
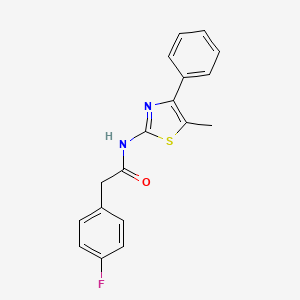
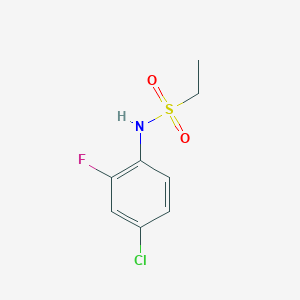
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B10964972.png)
![propan-2-yl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B10964978.png)
![ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate](/img/structure/B10964980.png)
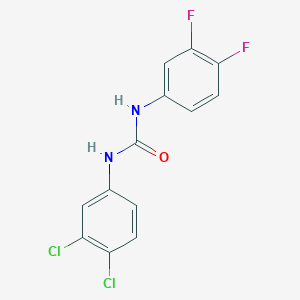
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10964994.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965002.png)
![1-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965003.png)

